molecular formula C19H18N2O4 B2549798 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034342-96-4

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2549798
CAS RN: 2034342-96-4
M. Wt: 338.363
InChI Key: UOAOTQUYZQMAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide, also known as BIFOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIFOX is a bifunctional molecule that contains both an oxalamide and a furan group. The combination of these two functional groups makes BIFOX an interesting candidate for various applications in chemistry and biology.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

Chiral inducers and auxiliaries play a crucial role in synthesizing enantiopure products, including drugs and agrochemicals. α-PEA (1-phenylethylamine) is a cost-effective primary amine available in both enantiomeric forms. It serves as a structural motif in the synthesis of chiral building blocks, which are valuable for divergent asymmetric synthesis. Researchers have employed α-PEA as a chiral auxiliary in diastereoselective syntheses of medicinal compounds and natural products .

Synthesis of Carboxylic Compounds

Recent advances involve using chiral 1,3-oxazolidin-2-ones as efficient chiral auxiliaries for synthesizing carboxylic compounds. The ®- or (S)-α-PEA fragment induces diastereoselectivity in the 4-oxazolin-2-one scaffold, leading to specific stereocenters .

Flavor and Fragrance Chemistry

Although not extensively studied, α-PEA derivatives may contribute to flavor and fragrance chemistry. For instance, the formation pathway of 1-phenylethyl acetate, a compound with pleasant floral and fruity notes, remains an area of interest .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-11-16-7-8-17(25-16)15-9-10-24-12-15/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAOTQUYZQMAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.